

Tenalisib and the PI3K Signaling Pathway in Lymphoma

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Compound Focus: Tenalisib

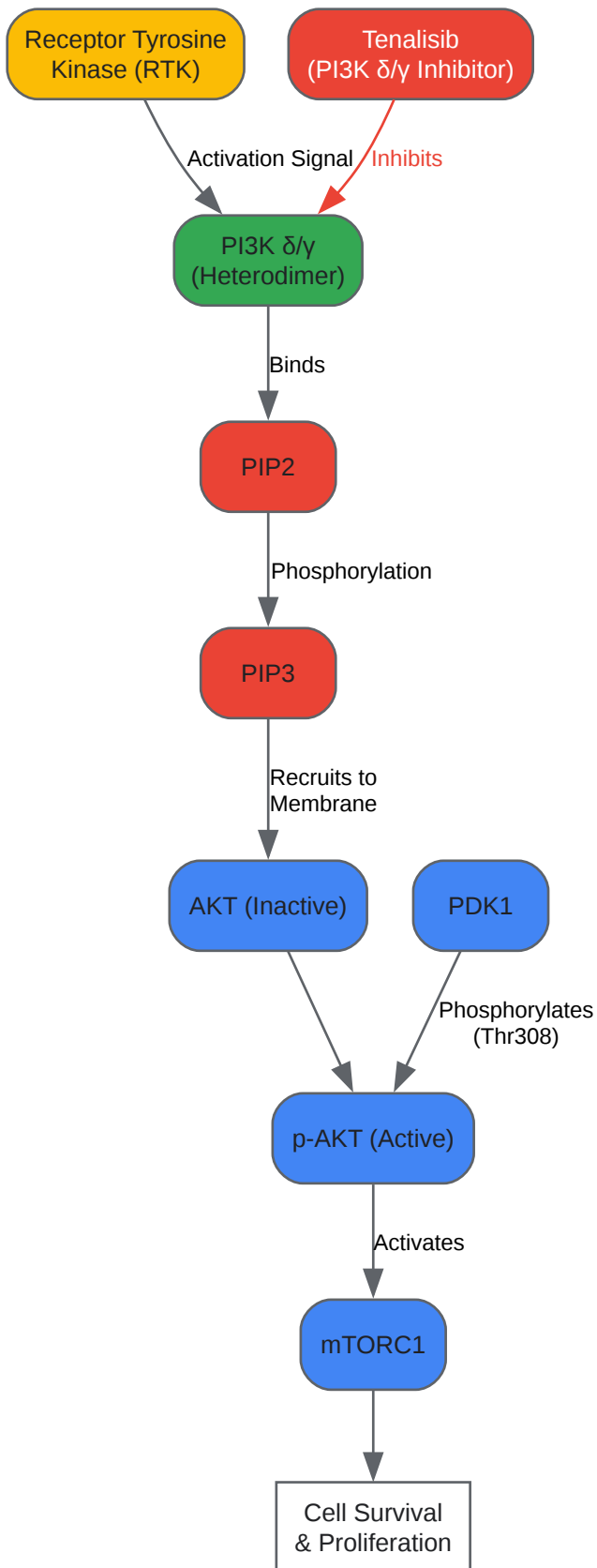
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Tenalisib (RP6530) is a novel, orally available, highly selective dual inhibitor of the PI3K δ and γ isoforms. These isoforms are predominantly expressed in cells of hematopoietic origin and play a critical role in the growth, survival, and proliferation of malignant T-cells [1] [2].

The diagram below illustrates the core mechanism of **Tenalisib** within the PI3K/AKT signaling pathway.



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Diagram 1: **Tenalisib** inhibits the PI3K δ/γ isoforms, preventing the downstream activation of AKT and mTORC1, which are critical for T-cell lymphoma survival and proliferation [1] [3].

Preclinical data indicates that **Tenalisib** induces apoptosis and has anti-proliferative effects in patient-derived primary T-cell lymphoma lines. It also downregulates lactic acid metabolism, potentially shifting macrophage polarization from a pro-tumor M2-like state to an inflammatory M1-like phenotype, thereby altering the tumor microenvironment [2].

Clinical Efficacy of **Tenalisib** in Relapsed/Refractory T-Cell Lymphoma

The clinical efficacy of **Tenalisib**, both as a monotherapy and in combination, has been evaluated in phase I/Ib and phase I/II studies. The tables below summarize the key efficacy endpoints.

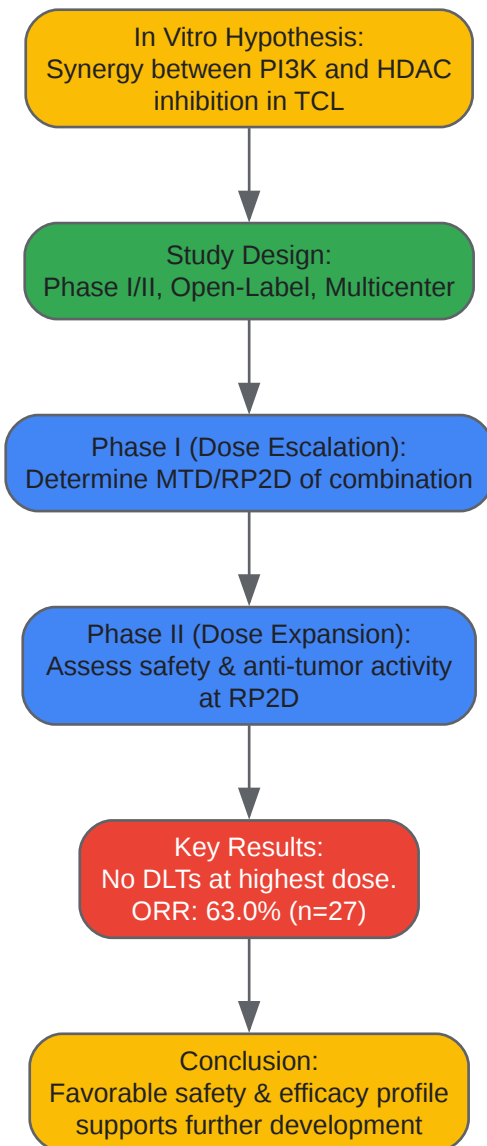
Table 1: Tenalisib Monotherapy Clinical Trial Data (Phase I/Ib Study) This data is from a study of **Tenalisib** in patients with relapsed/refractory peripheral and cutaneous T-Cell Lymphoma [1].

Parameter	Result
Study Identifier	NCT02567656
Patient Population	Relapsed/Refractory TCL (PTCL & CTCL)
Recommended Phase II Dose	800 mg, twice daily (fasting)
Overall Response Rate (ORR)	45.7% (16/35 evaluable patients)
Complete Response (CR)	8.6% (3 patients)
Partial Response (PR)	37.1% (13 patients)
Median Duration of Response (DOR)	4.9 months

Table 2: Tenalisib in Combination with Romidepsin (Phase I/II Study) This study investigated the synergistic potential of **Tenalisib** with the histone deacetylase (HDAC) inhibitor romidepsin [4] [5].

Parameter	Result
Study Identifier	NCT03770000
Patient Population	Relapsed/Refractory TCL (PTCL & CTCL)
Recommended Doses	Tenalisib: 800 mg BID (oral); Romidepsin: 14 mg/m ² (IV, Days 1, 8, 15)
Overall Response Rate (ORR)	63.0% (17/27 evaluable patients)
ORR - PTCL Subgroup	75.0%
ORR - CTCL Subgroup	53.3%
Complete Response (CR)	25.9% (7 patients)
Partial Response (PR)	37.0% (10 patients)
Median Duration of Response (DOR)	5.03 months

The workflow of this combination study, from hypothesis to conclusion, is outlined below.



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*Diagram 2: Workflow of the phase I/II clinical trial investigating the combination of **Tenalisib** and Romidepsin, demonstrating a structured approach from hypothesis to a positive conclusion [4] [5].*

Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here is a summary of the key methodologies from the cited studies.

1. Clinical Trial Design (Phase I/Ib)

- **Objective:** Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and characterize the safety and pharmacokinetic (PK) profile of **Tenalisib** [1].
- **Dosing:** **Tenalisib** was administered orally in 28-day cycles. The dose escalation phase tested 200, 400, and 800 mg twice daily (BID) under fasting and fed conditions to assess the MTD [1].
- **DLT Evaluation:** Dose-Limiting Toxicities (DLTs) were assessed during the first 28-day cycle. Hematological DLTs included Grade 4 neutropenia >7 days or Grade ≥ 3 febrile neutropenia. Non-hematological DLTs included Grade ≥ 3 toxicities, with specific exceptions for manageable events like diarrhea/nausea, and transaminase elevations that did not resolve to \leq Grade 1 within 7 days [1].
- **PK Sampling:** Intensive PK sampling was performed on Day 1 of Cycles 1 and 2. Parameters like maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), and area under the curve (AUC) were calculated [1].

2. Efficacy and Biomarker Analysis

- **Response Assessment:** Tumor response was evaluated using standardized criteria. For PTCL, the **Lugano Classification** was used, while for CTCL, the **global response score** was applied, which integrates skin, lymph node, and visceral organ assessments [4] [5].
- **Biomarker Analysis:** In the monotherapy study, tumor biopsies from responding patients were analyzed via immunohistochemistry (IHC). A marked downregulation of biomarkers including **CD30**, **IL-31**, and **IL-32 α** was observed, suggesting a potential mechanism for the anti-tumor immune response [1].

Safety and Tolerability Profile

The safety profile of **Tenalisib** is a critical consideration for clinical development.

- **Monotherapy:** The most frequently reported treatment-emergent adverse events (TEAEs) were **fatigue (45%)**. The most common drug-related TEAE was **transaminase elevation (33%)**, which was also the most frequent Grade ≥ 3 related TEAE (21%). Two DLTs occurred in the 800 mg fed cohort, leading to the establishment of 800 mg BID under fasting conditions as the MTD [1].
- **Combination with Romidepsin:** The most common any-grade TEAEs (reported in >15% of patients) included **nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia**. Grade ≥ 3 related TEAEs were reported in 69.7% of patients, reflecting the expected increased toxicity with combination therapy. Importantly, no DLTs were reported during the dose escalation of the combination, and co-administration did not significantly alter the pharmacokinetics of romidepsin [4] [5].

Future Directions and Conclusions

The data demonstrates that **Tenalisib** is a promising therapeutic agent for relapsed/refractory T-cell lymphomas. Its acceptable safety profile and single-agent efficacy, coupled with the markedly improved ORR when combined with romidepsin, strongly support its continued clinical development [1] [4] [5].

Future research directions include:

- Confirming the efficacy of the **Tenalisib**-romidepsin combination in larger, randomized trials.
- Exploring combinations with other novel agents or standard therapies.
- Further validating the identified biomarkers (CD30, IL-31, IL-32 α) to potentially identify patient subgroups most likely to benefit from **Tenalisib** therapy.

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